![molecular formula C20H23ClN2O3S B3506030 4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3506030.png)
4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
Overview
Description
4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that belongs to the class of N-substituted piperidines.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves the inhibition of certain enzymes and proteins that are involved in various physiological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide have been studied extensively in scientific research. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, it has been shown to reduce inflammation and pain in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide in lab experiments is its potent and selective inhibition of HDACs and Hsp90. This makes it a useful tool for studying the role of these enzymes and proteins in various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Future Directions
There are several future directions for the scientific research on 4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One possible direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further research is needed to better understand its mechanism of action and potential side effects in order to optimize its therapeutic potential.
Scientific Research Applications
The potential therapeutic applications of 4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide have been investigated in various scientific research studies. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it has been investigated for its anti-inflammatory and analgesic properties.
properties
IUPAC Name |
4-chloro-N-(2-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-16-7-3-4-8-19(16)23(15-20(24)22-13-5-2-6-14-22)27(25,26)18-11-9-17(21)10-12-18/h3-4,7-12H,2,5-6,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZCVWNHWCPLRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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